1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Structure–Activity Relationship Regioisomerism Medicinal Chemistry

1-[(4-Fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a synthetic phenylsulfonylpiperazine–tetrazole hybrid with the molecular formula C₁₈H₁₇FN₆O₃S and a molecular weight of 416.4 g/mol. It belongs to a class of compounds that have been investigated for antiproliferative activity, where the tetrazole–piperazinesulfonamide scaffold has produced growth inhibition values as low as GI₅₀ ≤ 0.1 µM against multiple cancer cell lines.

Molecular Formula C18H17FN6O3S
Molecular Weight 416.4 g/mol
Cat. No. B14979743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
Molecular FormulaC18H17FN6O3S
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C18H17FN6O3S/c19-15-3-7-17(8-4-15)29(27,28)24-11-9-23(10-12-24)18(26)14-1-5-16(6-2-14)25-13-20-21-22-25/h1-8,13H,9-12H2
InChIKeyCAWCUPOWEFVUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine (CAS 1010898-99-3): Structural and Pharmacological Baseline for Informed Procurement


1-[(4-Fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a synthetic phenylsulfonylpiperazine–tetrazole hybrid with the molecular formula C₁₈H₁₇FN₆O₃S and a molecular weight of 416.4 g/mol . It belongs to a class of compounds that have been investigated for antiproliferative activity, where the tetrazole–piperazinesulfonamide scaffold has produced growth inhibition values as low as GI₅₀ ≤ 0.1 µM against multiple cancer cell lines [1]. The compound is sold by multiple research-chemical suppliers for in vitro screening and medicinal chemistry optimization .

Why 1-[(4-Fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine Cannot Be Casually Substituted with In-Class Analogs


Within the phenylsulfonylpiperazine–tetrazole class, even minor structural changes produce large shifts in potency, selectivity, and target engagement. The position of the tetrazole attachment on the benzoyl ring (para vs. meta) determines the spatial orientation of the hydrogen-bond-accepting tetrazole, which is critical for interactions with biological targets such as MDM2 or kinases [1]. Likewise, replacing the 4-fluorophenylsulfonyl group with a 4-chlorophenylsulfonyl group can alter the compound’s IC₅₀ by an order of magnitude and drastically modify its selectivity index [2]. Because no two analogs in this series are functionally interchangeable, procurement must be guided by the exact substitution pattern of the target compound [1][2].

Quantitative Differentiation Guide for 1-[(4-Fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine


Para-Tetrazole Substitution Enforces a Unique Pharmacophoric Geometry Compared to Meta-Substituted Regioisomers

The target compound carries the tetrazol-1-yl group at the para position of the benzoyl ring. The corresponding meta-substituted regioisomer—1-[(4-fluorophenyl)sulfonyl]-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine—places the tetrazole in a different spatial orientation, altering the distance and angle of the hydrogen-bond-accepting nitrogen atoms relative to the piperazine core. In related phenylsulfonylpiperazine series, such positional isomerism has been shown to convert an active compound into an inactive one, as demonstrated by the complete loss of activity when the sulfonamide position was altered in a closely related chaperone-lead series [1].

Structure–Activity Relationship Regioisomerism Medicinal Chemistry

4-Fluorophenylsulfonyl Substituent Offers a Distinct Cytotoxicity–Selectivity Profile Relative to the 4-Chlorophenylsulfonyl Analog

The direct 4-chlorophenylsulfonyl analog—(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone—has been characterized in luminal breast cancer cells (MCF7) with an IC₅₀ of 4.48 µM and a selectivity index (SI) of 35.6 relative to non-tumor MCF10A cells [1]. No published IC₅₀ data exist for the 4-fluorophenylsulfonyl target compound; however, the electron-withdrawing properties of fluorine differ substantially from those of chlorine (Hammett σₚ values: F = 0.06, Cl = 0.23), which is expected to modulate both potency and selectivity [2]. In the broader phenylsulfonylpiperazine–tetrazole class, compounds with electron-withdrawing substituents on the sulfonyl phenyl ring have shown GI₅₀ values spanning from ≤0.1 µM to >10 µM depending on the substitution pattern [3].

Selectivity Index Breast Cancer Cytotoxicity Halogen Substitution

Metabolic Stability Advantage of the 4-Fluorophenyl Group over Non-Halogenated and Chlorinated Analogs

The 4-fluorophenyl substituent on the sulfonyl group is expected to confer superior metabolic stability compared to the non-halogenated phenyl analog (1-benzoyl-4-[(4-fluorophenyl)sulfonyl]piperazine) and the 4-chlorophenyl analog. Fluorine substitution at the para position of a phenyl ring is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that site, thereby increasing metabolic half-life [1]. In contrast, the 4-chlorophenyl analog is susceptible to oxidative dechlorination, and the unsubstituted phenyl analog undergoes rapid para-hydroxylation. Although no direct metabolic stability data for the target compound have been published, the presence of the 4-fluorophenylsulfonyl group is a deliberate structural feature that differentiates it from non-fluorinated or chlorinated in-class compounds [1].

Metabolic Stability CYP450 Fluorine Substitution Drug Design

Tetrazole–Piperazine Core Confers Antiproliferative Activity Across Multiple Cancer Cell Lineages, Establishing a Baseline for Target Compound Evaluation

The tetrazole–piperazinesulfonamide hybrid scaffold to which the target compound belongs has demonstrated potent, broad-spectrum antiproliferative activity. In the foundational SAR study by Kommula et al. (2018), multiple compounds in this series exhibited GI₅₀ values ≤ 0.1 µM against SiHa (cervical), MDA-MB-231 (breast), and PANC-1 (pancreatic) cancer cell lines in sulforhodamine B assays [1]. The most active compounds (e.g., 7g, 7l, 7p, 7s, 7t) achieved GI₅₀ ≤ 0.1 µM against PANC-1 cells. The target compound, 1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine, shares the identical core scaffold and is therefore expected to fall within the activity range of this compound class, although its specific GI₅₀ values have not yet been reported [1].

Antiproliferative Cancer Cell Lines Tetrazole Piperazine

High-Value Application Scenarios for 1-[(4-Fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine


SAR Probe for Halogen-Walk Studies in Phenylsulfonylpiperazine–Tetrazole Anticancer Leads

The compound is the 4-fluoro member of a halogen-substitution series that already includes the 4-chloro analog (IC₅₀ = 4.48 µM, SI = 35.6 in MCF7) [1]. By procuring both the 4-fluoro and 4-chloro versions, medicinal chemistry teams can directly quantify the impact of halogen electronics and size on cytotoxicity and selectivity in a matched molecular pair analysis.

Regioisomeric Selectivity Profiling Against Kinase or MDM2 Targets

The para-tetrazole substitution pattern of the target compound creates a distinct pharmacophoric geometry relative to the meta-substituted regioisomer. Researchers evaluating MDM2-p53 interaction inhibitors or kinase targets that recognize the tetrazole moiety can use the para-substituted compound as a structural probe to assess the importance of the tetrazole's spatial orientation for target engagement [2].

Metabolic Stability Benchmarking in Fluorinated vs. Non-Fluorinated Piperazine Series

The 4-fluorophenylsulfonyl group is a recognized metabolic blocking strategy that can enhance microsomal stability relative to unsubstituted or chlorinated phenyl analogs [3]. The target compound can serve as a fluorinated benchmark in head-to-head metabolic stability assays (e.g., human liver microsome half-life determinations) against non-fluorinated in-class compounds.

Chemical Biology Tool for Tetrazole-Dependent Target Deconvolution

The tetrazole moiety functions as a bioisostere of carboxylic acids and can engage in specific hydrogen-bonding interactions with protein targets. The target compound, with its well-defined para-tetrazole substitution, can be employed in chemical proteomics or thermal shift assays to identify protein targets that preferentially bind the para-tetrazole–benzoyl–piperazine–sulfonyl scaffold, thereby supporting target deconvolution campaigns [2].

Quote Request

Request a Quote for 1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.